

# Spectroscopic Data and Analysis of 2-Nitrobenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: (2-Nitrophenyl)methanamine

Cat. No.: B171923

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This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitrobenzylamine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values and analyses based on the known spectral characteristics of structurally related molecules, including benzylamine, nitroarenes, and ortho-substituted benzene derivatives. This information is intended to serve as a valuable resource for the identification and characterization of 2-nitrobenzylamine in a laboratory setting.

## Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the Infrared (IR), <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) of 2-nitrobenzylamine.

### Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Nitrobenzylamine

Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (Amine)	Symmetric Stretch	3300 - 3400	Medium
N-H (Amine)	Asymmetric Stretch	3400 - 3500	Medium
N-H (Amine)	Bending (Scissoring)	1580 - 1650	Medium-Strong
C-H (Aromatic)	Stretch	3000 - 3100	Medium-Weak
C=C (Aromatic)	Stretch	1450 - 1600	Medium-Weak
C-H (Aliphatic)	Stretch	2850 - 2960	Medium-Weak
N=O (Nitro)	Asymmetric Stretch	1510 - 1560	Strong
N=O (Nitro)	Symmetric Stretch	1345 - 1385	Strong
C-N (Amine)	Stretch	1250 - 1335	Medium

## Table 2: Predicted <sup>1</sup>H NMR Spectroscopy Data for 2-Nitrobenzylamine

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ = 0.00 ppm)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH <sub>2</sub> -	~ 3.9 - 4.1	Singlet	2H	N/A
-NH <sub>2</sub>	~ 1.5 - 2.5	Broad Singlet	2H	N/A
Aromatic H (ortho to -CH <sub>2</sub> NH <sub>2</sub> )	~ 7.4 - 7.6	Multiplet	1H	~ 7-8
Aromatic H (para to -CH <sub>2</sub> NH <sub>2</sub> )	~ 7.3 - 7.5	Multiplet	1H	~ 7-8
Aromatic H (meta to -CH <sub>2</sub> NH <sub>2</sub> )	~ 7.5 - 7.7	Multiplet	1H	~ 7-8
Aromatic H (ortho to -NO <sub>2</sub> )	~ 8.0 - 8.2	Multiplet	1H	~ 7-8

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopy Data for 2-Nitrobenzylamine**

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> -	~ 45 - 50
C (Aromatic, C-NH <sub>2</sub> )	~ 138 - 142
C (Aromatic, C-NO <sub>2</sub> )	~ 147 - 151
CH (Aromatic)	~ 124 - 134

**Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for 2-Nitrobenzylamine**

m/z	Predicted Identity	Relative Abundance
152	$[M]^+$ (Molecular Ion)	Moderate
135	$[M - OH]^+$	Moderate
106	$[M - NO_2]^+$	High
77	$[C_6H_5]^+$	Moderate

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-nitrobenzylamine. These protocols are based on standard laboratory procedures for the analysis of aromatic amines.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-nitrobenzylamine to identify its functional groups.

Methodology:

- Sample Preparation:
  - KBr Pellet Method: A small amount of solid 2-nitrobenzylamine (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.
  - ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

- The prepared sample is placed in the sample holder.
- The infrared spectrum is recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in 2-nitrobenzylamine.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of 2-nitrobenzylamine to determine its chemical structure.

Methodology:

- Sample Preparation: Approximately 5-10 mg of 2-nitrobenzylamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.<sup>[2]</sup>
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.<sup>[3]</sup>
- $^1\text{H}$  NMR Data Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-dimensional proton NMR experiment is performed.
  - The chemical shifts, multiplicities, integration, and coupling constants of the signals are recorded.
- $^{13}\text{C}$  NMR Data Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed to obtain singlets for each unique carbon atom.
  - The chemical shifts of the carbon signals are recorded.

- **Data Analysis:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are interpreted to assign the signals to the specific protons and carbons in the 2-nitrobenzylamine molecule.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of 2-nitrobenzylamine.

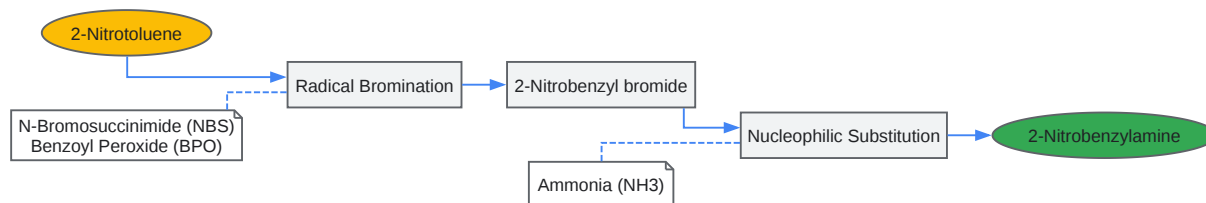
**Methodology:**

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their  $m/z$  ratio.
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

## Mandatory Visualization

### Synthesis Workflow for 2-Nitrobenzylamine

The following diagram illustrates a plausible synthetic workflow for the preparation of 2-nitrobenzylamine, starting from 2-nitrotoluene. This pathway involves the radical bromination of the benzylic position followed by nucleophilic substitution with ammonia.



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Caption: A plausible synthetic workflow for 2-nitrobenzylamine.

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